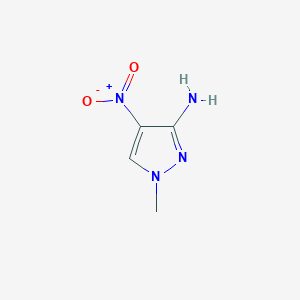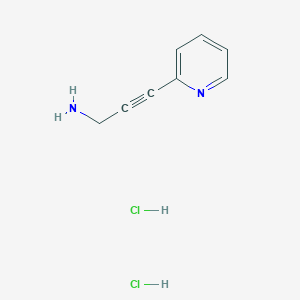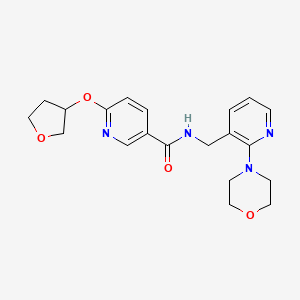
N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines a morpholine ring, a pyridine ring, and a nicotinamide moiety, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
-
Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the 2-morpholinopyridine intermediate. This can be achieved through a nucleophilic substitution reaction where morpholine reacts with a suitable pyridine derivative under basic conditions.
-
Nicotinamide Coupling: : The pyridine intermediate is then coupled with nicotinamide. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
-
Introduction of the Tetrahydrofuran Group: : The final step involves the introduction of the tetrahydrofuran group. This can be achieved through an etherification reaction where the hydroxyl group of tetrahydrofuran reacts with the nicotinamide derivative in the presence of a suitable catalyst.
Industrial Production Methods
For industrial-scale production, the process is optimized
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c25-20(16-3-4-18(22-13-16)28-17-5-9-27-14-17)23-12-15-2-1-6-21-19(15)24-7-10-26-11-8-24/h1-4,6,13,17H,5,7-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZHBIPJDFSLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
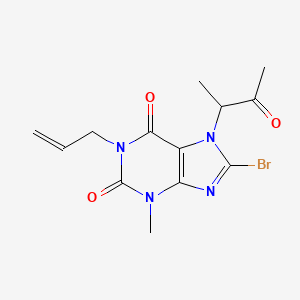

![tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate](/img/structure/B2727013.png)
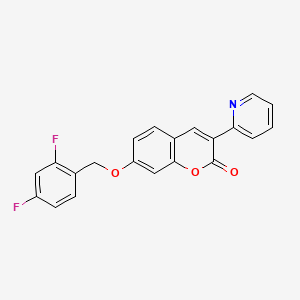
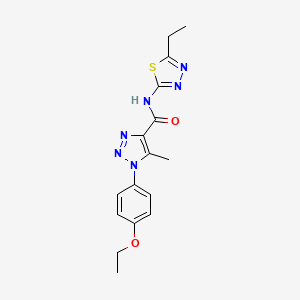

![[2-(4-chloro-3-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2727017.png)
![4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2727018.png)
![3-[3-(Dimethylamino)propyl]-1,3-oxazolidin-2-one](/img/structure/B2727020.png)

![2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2727024.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2727025.png)
